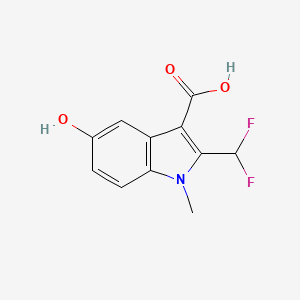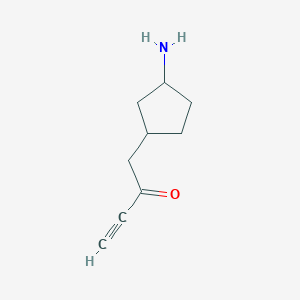
1-(3-Aminocyclopentyl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclopentyl)but-3-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound features a cyclopentyl ring substituted with an amino group and a butynone moiety, making it a versatile molecule in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-yn-2-one typically involves the reaction of cyclopentanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminocyclopentyl)but-3-yn-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminocyclopentyl)but-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-yn-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butynone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Aminocyclopentyl)but-3-yn-2-one: Similar structure but with the amino group at a different position.
Cyclopentylamine: Lacks the butynone moiety.
Propargylamine: Lacks the cyclopentyl ring.
Uniqueness
1-(3-Aminocyclopentyl)but-3-yn-2-one is unique due to the presence of both the cyclopentyl ring and the butynone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(3-aminocyclopentyl)but-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)6-7-3-4-8(10)5-7/h1,7-8H,3-6,10H2 |
Clave InChI |
LQHTZGVXGYUSQU-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)CC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


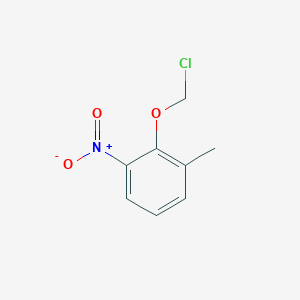
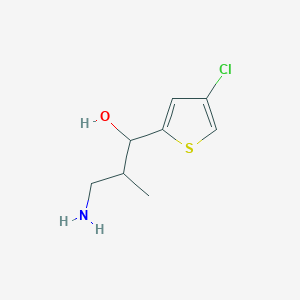
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
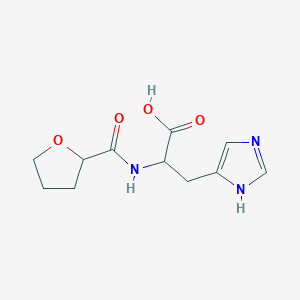

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
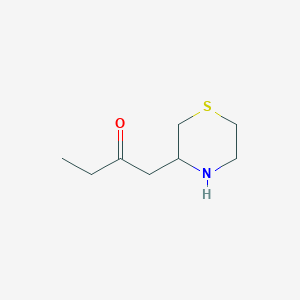
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
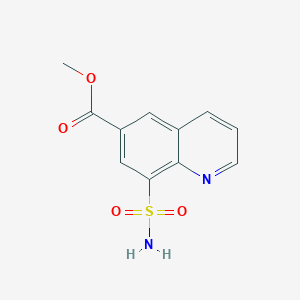
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
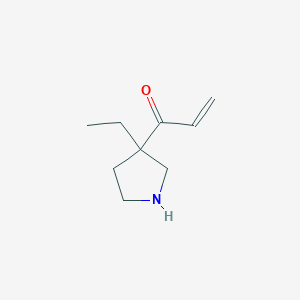
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
